molecular formula C18H12Cl4S B13737175 tris-(4-Chlorophenyl)-sulfonium chloride

tris-(4-Chlorophenyl)-sulfonium chloride

Cat. No.: B13737175
M. Wt: 402.2 g/mol
InChI Key: WZVFMENTBPLKRY-UHFFFAOYSA-M
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Description

Contextualization within Triarylsulfonium Salt Chemistry

Triarylsulfonium salts, a class of organic compounds characterized by a positively charged sulfur atom bonded to three aryl groups, have been a subject of scientific inquiry since the early 20th century. The development of these salts, including tris-(4-chlorophenyl)-sulfonium chloride, has provided chemists with versatile tools for a range of applications. The presence of electron-withdrawing chlorine atoms on the phenyl rings of this compound enhances the electrophilicity of the sulfonium (B1226848) center, contributing to its reactivity. The general structure of these salts, with a pyramidal geometry around the sulfur atom, is a key feature of their chemistry.

The synthesis of triarylsulfonium salts can be achieved through several methods, including the reaction of a diaryl sulfoxide (B87167) with an aryl Grignard reagent, followed by metathesis. This two-step process has been a common approach to obtaining these compounds.

Significance in Photoactive Systems and Organic Transformations

The primary significance of this compound lies in its function as a photoacid generator (PAG). When exposed to UV light, the compound absorbs photons, leading to the cleavage of a carbon-sulfur bond. This photolytic process can proceed through both heterolytic and homolytic pathways. Heterolytic cleavage results in the formation of a phenyl cation and diphenyl sulfide (B99878), while homolytic cleavage generates a singlet phenyl radical and a diphenylsulfinyl radical cation pair. These reactive intermediates can then interact with the surrounding medium to produce a strong acid, such as hydrochloric acid in the case of the chloride salt.

This photo-induced acid generation is the cornerstone of its application in cationic polymerization. The released acid acts as a powerful initiator for the polymerization of various monomers, such as epoxides and vinyl ethers. This process is particularly valuable in applications requiring rapid curing upon exposure to light, such as in coatings, adhesives, and 3D printing. Beyond its role in polymerization, this compound is also recognized for its broader utility as a reagent in organic synthesis and catalysis, where it can participate in reactions involving nucleophilic attack or electron transfer.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₁₈H₁₂Cl₄S
Molecular Weight 402.2 g/mol
IUPAC Name tris(4-chlorophenyl)sulfanium;chloride
CAS Number 10354-98-0
Appearance White to off-white crystalline solid
Solubility Limited solubility in water; soluble in polar organic solvents

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H12Cl4S

Molecular Weight

402.2 g/mol

IUPAC Name

tris(4-chlorophenyl)sulfanium;chloride

InChI

InChI=1S/C18H12Cl3S.ClH/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;/h1-12H;1H/q+1;/p-1

InChI Key

WZVFMENTBPLKRY-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1[S+](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.[Cl-]

Origin of Product

United States

Synthetic Methodologies for Tris 4 Chlorophenyl Sulfonium Chloride

Conventional Synthetic Pathways to Triarylsulfonium Salts

Traditional approaches to synthesizing triarylsulfonium salts have been well-established for decades and often rely on accessible starting materials.

Reactions Involving Sulfoxides and Activated Arenes

One of the most valuable and widely utilized methods for preparing triarylsulfonium salts is the reaction of diaryl sulfoxides with arenes, typically under acidic conditions. nih.gov This electrophilic aromatic substitution reaction involves the activation of the sulfoxide (B87167) by an acid anhydride (B1165640), such as trifluoromethanesulfonic anhydride (Tf₂O), to generate a highly reactive S(IV) dicationic intermediate. nih.gov This intermediate is then attacked by an arene to form the triarylsulfonium salt.

For the specific synthesis of tris-(4-chlorophenyl)-sulfonium chloride, this pathway would involve the reaction of bis(4-chlorophenyl) sulfoxide with chlorobenzene (B131634) in the presence of a suitable acid catalyst system. The Friedel-Crafts reaction of aromatic compounds with diaryl sulfoxides has been shown to proceed smoothly even with sterically demanding substituents on both the arene and the sulfoxide, often resulting in good to high yields. acs.org

Table 1: Representative Synthesis of Triarylsulfonium Salts via Friedel-Crafts Reaction of Diaryl Sulfoxides

Diaryl Sulfoxide (Starting Material)AreneActivating AgentProductYield (%)Reference
Bis(2,5-dimethylphenyl) sulfoxidep-XyleneTf₂OBis(2,5-dimethylphenyl)(2,5-dimethylphenyl)sulfonium triflate60% acs.org
Bis(2,5-dimethylphenyl) sulfoxideMesityleneTf₂OBis(2,5-dimethylphenyl)(mesityl)sulfonium triflate86% acs.org
Diphenyl sulfoxideBenzene (B151609)Tf₂OTriphenylsulfonium (B1202918) triflateHigh google.com

Approaches Utilizing Sulfides and Halogenating Agents

While less common in recent literature, classical methods for sulfonium (B1226848) salt synthesis include the reaction of sulfides with electrophilic halogenating agents. This approach typically involves the formation of a halosulfonium salt intermediate, which can then react further. However, the direct synthesis of triarylsulfonium salts through this method is challenging due to the lower nucleophilicity of diaryl sulfides compared to dialkyl sulfides.

Condensation of Arenethiols with Diaryliodonium Salts

A robust method for the synthesis of triarylsulfonium salts involves the reaction of arenethiols with diaryliodonium salts. tandfonline.com This reaction is often promoted by a copper(II) catalyst, which facilitates the thermolytic decomposition of the diaryliodonium salt at lower temperatures. thieme-connect.de The process allows for the smooth condensation of the arenethiol with the aryl group from the iodonium (B1229267) salt to yield the desired triarylsulfonium salt. tandfonline.comthieme-connect.de

To synthesize this compound via this route, 4-chlorothiophenol (B41493) would be reacted with bis(4-chlorophenyl)iodonium chloride, typically in the presence of a catalyst like copper(II) benzoate. researchgate.netresearchgate.net This method is particularly useful for preparing unsymmetrical triarylsulfonium salts, although it requires the pre-synthesis of often toxic diaryliodonium salts. google.com

Table 2: Synthesis of Triarylsulfonium Salts using Diaryliodonium Salts

Thiol/Sulfide (B99878)Diaryliodonium SaltCatalystTemperatureYield (%)Reference
ThioanisoleDiphenyliodonium triflateCu(II) benzoate125°C53% researchgate.net
ThiopheneDiphenyliodonium triflateCu(II) benzoate125°C- researchgate.net
ArenethiolDiaryliodonium saltCopper(II) saltModerateGood to Excellent tandfonline.comthieme-connect.de

Advanced and Specialized Synthetic Routes

Modern synthetic chemistry has introduced more sophisticated and milder methods for the preparation of triarylsulfonium salts, offering advantages such as improved functional group tolerance and higher yields under less harsh conditions.

Synthesis via Aryne Intermediates

A contemporary and efficient route to triarylsulfonium salts involves the reaction of diaryl sulfides or sulfoxides with arynes generated in situ. acs.orgnih.gov Arynes, which are highly reactive intermediates, can be produced under mild conditions from precursors such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) in the presence of a fluoride (B91410) source like cesium fluoride. nih.govrsc.org

This transformation furnishes valuable triarylsulfonium salts and tolerates a wide array of functional groups, including ketones, esters, and aryl halides, which can be problematic in traditional synthetic methods. rsc.org Studies have shown that diaryl sulfoxides often provide higher yields of the corresponding triarylsulfonium salts compared to diaryl sulfides in these reactions. acs.orgnih.gov The reaction of bis(4-chlorophenyl) sulfide or sulfoxide with a 4-chlorobenzyne intermediate would be a plausible advanced route to this compound.

Table 3: Synthesis of Triarylsulfonium Salts via Reaction with Arynes

SubstrateAryne PrecursorConditionsProductYield (%)Reference
Diphenyl sulfide2-(trimethylsilyl)phenyl triflateCsFTriphenylsulfonium triflate94% nih.gov
Bis(4-methylphenyl) sulfide2-(trimethylsilyl)phenyl triflateCsF(4-methylphenyl)₂phenylsulfonium triflate86% nih.gov
Bis(4-methoxyphenyl) sulfoxide2-(trimethylsilyl)phenyl triflateCsF(4-methoxyphenyl)₂phenylsulfonium triflate96% nih.gov

Functionalization and Derivatization Strategies

Advanced strategies for generating diverse libraries of triarylsulfonium salts involve late-stage functionalization. This approach focuses on the selective modification of complex molecules at a late point in a synthetic sequence. A powerful method in this category is thianthrenation, which allows for the regioselective functionalization of aromatic C–H bonds to install a sulfonium salt moiety. acs.org

This technique first introduces a thianthrenium salt onto an arene through C–H activation. This newly formed aryl thianthrenium salt then acts as a versatile intermediate that can undergo various transformations. acs.orgrwth-aachen.de While not a direct synthesis of a simple triaryl salt, this strategy represents a cutting-edge approach to creating functionalized and derivatized versions of compounds like this compound, enabling rapid diversification of complex small molecules. acs.orgnih.gov This method is particularly valuable in pharmaceutical and agrochemical research for expanding chemical space. nih.gov

Green Chemistry Approaches to Sulfonium Salt Synthesis

The development of environmentally benign synthetic methods is a central goal of green chemistry. In the context of this compound and other triarylsulfonium salts, which are valuable photoacid generators in various industrial applications, traditional synthetic routes often involve hazardous reagents and solvents, generating significant waste. Consequently, research has focused on developing greener alternatives that minimize environmental impact while maintaining high efficiency and product purity. These approaches primarily revolve around the use of alternative energy sources, such as microwave and ultrasound irradiation, and the exploration of solvent-free or more environmentally friendly solvent systems.

One of the most promising green chemistry approaches for the synthesis of sulfonium salts is the use of microwave irradiation . This technique can dramatically reduce reaction times, increase product yields, and enhance the purity of the final product compared to conventional heating methods. The efficiency of microwave-assisted synthesis stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in cleaner reactions with fewer byproducts. While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed in publicly available literature, the general principles have been successfully applied to a wide range of organic transformations, including the synthesis of various sulfur-containing compounds. The advantages observed in these related syntheses, such as significant reductions in reaction time and improved yields, strongly suggest the potential of microwave irradiation as a viable green alternative for the production of triarylsulfonium salts.

Another significant advancement in green synthetic methodologies is the application of ultrasound irradiation . Sonication, the application of ultrasound to a chemical reaction, can promote reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized high temperatures and pressures, leading to the formation of highly reactive species and enhancing mass transfer. Ultrasound has been successfully employed in the synthesis of various heterocyclic compounds and other organic molecules, often resulting in shorter reaction times, milder reaction conditions, and improved yields. The application of ultrasound could offer a more energy-efficient and environmentally friendly pathway for the synthesis of triarylsulfonium salts by potentially enabling reactions to proceed at lower temperatures and with less hazardous reagents.

The principles of green chemistry also advocate for the reduction or elimination of volatile organic solvents (VOCs). In this regard, solvent-free synthesis and the use of ionic liquids as alternative reaction media are gaining traction. Solvent-free, or solid-state, reactions minimize pollution and can lead to improved yields and easier product isolation. Mechanochemical methods, which involve grinding solid reactants together, represent a powerful solvent-free approach. Ionic liquids, which are salts that are liquid at or near room temperature, are considered "green" solvents due to their negligible vapor pressure, thermal stability, and recyclability. Their unique solvent properties can also lead to enhanced reaction rates and selectivities. Although direct applications of these methods to the synthesis of this compound are not yet widely reported, they represent active areas of research with significant potential for making the production of triarylsulfonium salts more sustainable.

The following table summarizes the potential benefits of these green chemistry approaches in the context of triarylsulfonium salt synthesis, based on findings from related chemical transformations.

Green Chemistry ApproachKey PrinciplesPotential Advantages for Sulfonium Salt SynthesisIllustrative Research Findings in Related Syntheses
Microwave-Assisted SynthesisRapid and uniform heating through dielectric interactions.- Reduced reaction times (minutes vs. hours)
  • Increased product yields
  • Higher product purity with fewer byproducts
  • Enhanced energy efficiency
  • Microwave irradiation has been shown to significantly accelerate the synthesis of various sulfur-containing heterocycles and sulfonamides, often with improved yields compared to conventional heating. researchgate.netrsc.org
    Ultrasound-Promoted Synthesis (Sonication)Acoustic cavitation leading to localized high energy.- Shorter reaction times
  • Milder reaction conditions (e.g., lower temperatures)
  • Improved yields and selectivity
  • Potential for simplified experimental setup
  • Ultrasound has been effectively used to promote the synthesis of various organic compounds, including those with sulfur moieties, often leading to higher yields in shorter timeframes under ambient conditions.
    Ionic Liquids as SolventsUse of non-volatile, recyclable, and often task-specific solvents.- Reduced emission of volatile organic compounds (VOCs)
  • Potential for catalyst and solvent recycling
  • Enhanced reaction rates and selectivity due to unique solvation effects
  • Ionic liquids have been demonstrated as effective green solvents in a variety of organic reactions, facilitating product separation and catalyst reuse.
    Solvent-Free/Mechanochemical SynthesisElimination of solvents, reactions occur in the solid state or by grinding.- Significant reduction in solvent waste
  • Often simpler work-up procedures
  • Potential for novel reactivity and product formation
  • High atom economy
  • Mechanochemical methods have been successfully applied to the synthesis of various organic compounds, including sulfonamides, offering a rapid and environmentally friendly alternative to solution-phase synthesis. rsc.org

    Photochemical and Photophysical Processes of Tris 4 Chlorophenyl Sulfonium Chloride

    Electronic Excitation and Light Absorption Characteristics

    The photochemical reactivity of a molecule is initiated by the absorption of light, which promotes the molecule to an electronically excited state. The nature of this excitation and the properties of the resulting excited states are fundamental to its subsequent chemical transformations.

    Tris-(4-chlorophenyl)-sulfonium salts exhibit characteristic absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum. The chromophore, the part of the molecule responsible for light absorption, is the triarylsulfonium cation itself. The electronic transitions are typically π-π* transitions associated with the aromatic phenyl rings.

    Table 1: Representative UV Absorption Data for Triarylsulfonium Cations

    Compound Cation Absorption Maximum (λmax)
    Triphenylsulfonium (B1202918) ~230 nm
    Tris-(4-methylphenyl)-sulfonium ~235 nm

    Note: Data is generalized from typical spectra of triarylsulfonium salts. Exact maxima may vary slightly with solvent and counterion.

    Upon absorbing a photon of UV light, the tris-(4-chlorophenyl)-sulfonium cation is promoted from its ground state (S₀) to an excited singlet state (S₁). ibm.com This process is rapid and is the primary pathway for photoactivation under direct irradiation conditions. osti.gov The mechanism for direct photolysis is proposed to occur from this singlet excited state. ibm.comosti.gov

    Alternatively, the molecule can reach an excited triplet state (T₁). This typically occurs not through direct absorption but via a process called triplet sensitization. In this scenario, a different molecule (the sensitizer) absorbs the light, transitions to its triplet state, and then transfers its energy to the sulfonium (B1226848) salt, promoting it to its T₁ state. ibm.com Studies have shown that the triplet state of the sulfonium salt is labile and leads to different photoproducts compared to the singlet state pathway. ibm.com

    Mechanistic Pathways of Photolytic Cleavage

    Once in an excited state, the tris-(4-chlorophenyl)-sulfonium cation undergoes cleavage of one of its carbon-sulfur (C–S) bonds. This photolytic cleavage can proceed through two primary mechanistic pathways: heterolytic and homolytic cleavage, each yielding distinct reactive intermediates and final products. ibm.comvedantu.com

    Direct irradiation of tris-(4-chlorophenyl)-sulfonium chloride, which populates the singlet excited state, results predominantly in heterolytic cleavage of a C–S bond. ibm.comosti.gov In heterolytic cleavage, the two electrons from the broken bond are transferred to one of the fragments. vedantu.com For this sulfonium salt, this process leads to the formation of a 4-chlorophenyl cation and bis(4-chlorophenyl) sulfide (B99878). ibm.com

    This cleavage is often envisioned as occurring within a "cage" of solvent molecules. The highly reactive phenyl cation can then react with nucleophiles present in the environment. Some of the photoproducts arise from an in-cage recombination mechanism between the initial fragments. ibm.comtandfonline.com

    Homolytic cleavage involves the symmetrical breaking of the C–S bond, with one electron from the bond moving to each fragment. youtube.comyoutube.com This process generates a pair of radical species: a 4-chlorophenyl radical and a bis(4-chlorophenyl)sulfinyl radical cation. ibm.com

    While some homolytic cleavage occurs during direct photolysis from the singlet state, it is the dominant pathway when the reaction proceeds from the triplet excited state (i.e., under triplet-sensitized conditions). ibm.com The resulting triplet geminate radical pair can then undergo further reactions to form products such as 4-chlorobenzene and bis(4-chlorophenyl) sulfide. ibm.com

    Table 2: Comparison of Photolytic Cleavage Pathways

    Feature Heterolytic Cleavage Homolytic Cleavage
    Excited State Predominantly Singlet (S₁) Predominantly Triplet (T₁)
    Bond Breaking Unsymmetrical Symmetrical
    Initial Products 4-chlorophenyl cation + bis(4-chlorophenyl) sulfide 4-chlorophenyl radical + bis(4-chlorophenyl)sulfinyl radical cation

    | Key Final Products | Rearrangement products (e.g., chlorophenylthio-biphenyls), bis(4-chlorophenyl) sulfide | 4-chlorobenzene, bis(4-chlorophenyl) sulfide |

    The anion counterion can influence the photodecomposition of triarylsulfonium salts, with its effect being particularly notable in the solid state. tandfonline.com For reactions in dilute solution, the effect of the anion is generally minimal. ibm.com However, in concentrated solutions or the solid state, the nature of the anion (e.g., chloride, bromide, triflate, hexafluorophosphate) can significantly alter the ratio of "in-cage" recombination products to "escape" products. tandfonline.com

    For example, photolysis of triphenylsulfonium salts in the solid state shows a remarkable dependence on the counterion, with cage-to-escape product ratios varying significantly. tandfonline.com While specific data for the chloride salt of tris-(4-chlorophenyl)-sulfonium is part of this general trend, comparative studies often involve a range of anions to probe these effects. The properties of the counterion, such as its nucleophilicity and its role in the crystal lattice, can affect the mobility and reactivity of the photogenerated intermediates. nih.gov

    Formation and Reactivity of Transient Intermediates

    Upon direct irradiation, this compound is promoted to an excited singlet state. ibm.com From this state, the molecule undergoes competing pathways of heterolytic and homolytic cleavage of a carbon-sulfur bond, leading to the formation of distinct transient intermediates. ibm.com

    Homolytic cleavage of a carbon-sulfur bond from the singlet excited state results in the formation of a singlet geminate radical pair within the solvent cage, consisting of a 4-chlorophenyl radical and a bis(4-chlorophenyl)sulfinyl radical cation. ibm.com

    (C6H4Cl)3S+ + hν → [ (C6H4Cl)• (C6H4Cl)2S•+ ]singlet

    The subsequent reactivity of these intermediates is largely dictated by in-cage and out-of-cage processes. A significant pathway is the in-cage recombination of these radical pairs, which can lead to the formation of rearrangement products such as chloro-substituted phenylthiobiphenyls. ibm.com If the radicals escape the solvent cage, they can react with the solvent or other surrounding molecules. For instance, the 4-chlorophenyl radical can abstract a hydrogen atom from a solvent molecule to form chlorobenzene (B131634). ibm.com

    The diphenylsulfinyl radical cation is a highly reactive species. Within the solvent cage, it can participate in the recombination reactions mentioned above. ibm.com Laser flash photolysis studies have been instrumental in detecting and characterizing these transient species, confirming their role in the photodecomposition mechanism of triarylsulfonium salts. ucla.edu

    In competition with homolytic cleavage, the excited singlet state of this compound can also undergo heterolytic cleavage of a carbon-sulfur bond. This process yields a 4-chlorophenyl cation and bis(4-chlorophenyl) sulfide. ibm.com

    (C6H4Cl)3S+ + hν → (C6H4Cl)+ + (C6H4Cl)2S

    The highly electrophilic 4-chlorophenyl cation can then react with any available proton donors in the medium, which are often trace amounts of water or the solvent itself (represented as R-H), to generate a strong Brønsted acid. researchgate.net

    (C6H4Cl)+ + R-H → C6H5Cl + H+ + R•

    Solvent Effects and Environmental Influences on Photoreactivity

    The photochemical behavior of this compound is significantly modulated by the properties of the solvent in which the photolysis is carried out. Studies on triarylsulfonium salts have shown that both solvent viscosity and polarity play crucial roles in determining the reaction pathways and product distribution. ibm.com

    In more viscous solvents, the "cage effect" is more pronounced. This leads to an increase in the proportion of in-cage recombination products, such as the phenylthiobiphenyls, as the transient radical pairs are held in close proximity for a longer duration, favoring their recombination over diffusion out of the solvent cage. ibm.com

    The following table summarizes the expected qualitative effects of solvent properties on the primary photochemical processes of this compound based on general studies of triarylsulfonium salts.

    Solvent PropertyExpected Effect on PhotoreactivityPrimary Photochemical Process Affected
    Increased Viscosity Enhances in-cage recombination product formation.Homolytic Cleavage (Cage Effect)
    Increased Polarity May favor the formation of charged species.Heterolytic Cleavage

    Environmental factors such as the presence of oxygen can also influence the photoreactivity. Oxygen can act as a quencher for excited states and can also react with the radical intermediates, potentially leading to different photoproducts. ucla.edu

    Triplet Sensitization and Energy Transfer Dynamics

    In addition to direct photolysis, the decomposition of this compound can be initiated through triplet sensitization. This process involves the use of a sensitizer (B1316253) molecule that absorbs light and then transfers its triplet state energy to the sulfonium salt. ibm.comibm.com For this energy transfer to be efficient, the triplet energy of the sensitizer must be greater than that of the sulfonium salt. ibm.com

    Upon receiving the triplet energy, the sulfonium salt is promoted to its triplet excited state. Unlike the singlet state, the triplet state of triarylsulfonium salts is reported to be labile and primarily undergoes homolytic cleavage to form a triplet geminate radical pair of a 4-chlorophenyl radical and a bis(4-chlorophenyl)sulfinyl radical cation. ibm.com

    Sensitizer + hν → 1Sensitizer* → 3Sensitizer*

    3Sensitizer* + (C6H4Cl)3S+ → Sensitizer + [ (C6H4Cl)3S+ ]*triplet

    [ (C6H4Cl)3S+ ]*triplet → [ (C6H4Cl)• (C6H4Cl)2S•+ ]triplet

    This triplet radical pair is less likely to undergo in-cage recombination to form rearrangement products compared to the singlet pair. Instead, the primary products from triplet sensitization are those resulting from the escape of the radicals from the solvent cage, namely chlorobenzene (from hydrogen abstraction by the 4-chlorophenyl radical) and bis(4-chlorophenyl) sulfide. ibm.com

    Ketones with high triplet energies (ET > 74 kcal/mol) have been shown to be effective sensitizers for the photolysis of triarylsulfonium salts. ibm.com The efficiency of the sensitization process generally increases with the increasing triplet energy of the sensitizer. ibm.com This method of decomposition is particularly useful as it allows for the photolysis of the sulfonium salt using wavelengths of light that are not strongly absorbed by the salt itself but are absorbed by the sensitizer.

    Applications of Tris 4 Chlorophenyl Sulfonium Chloride in Materials Science and Organic Synthesis

    Cationic Photoinitiation in Polymer Science

    Cationic photopolymerization is a critical industrial process for curing monomers and prepolymers, particularly for systems that polymerize via cationic mechanisms, such as epoxides and vinyl ethers. Triarylsulfonium salts, including tris-(4-chlorophenyl)-sulfonium chloride, are highly effective photoinitiators for these processes.

    This compound and related triarylsulfonium salts are widely used to initiate the cationic polymerization of epoxy resins. Upon irradiation with UV light, the sulfonium (B1226848) salt undergoes photolysis to generate a Brønsted acid. This photogenerated acid acts as the catalyst for the ring-opening polymerization of the epoxy monomers. The process begins with the protonation of the oxygen atom in the epoxy ring, activating it for nucleophilic attack by another monomer unit. This chain reaction continues, leading to the formation of a cross-linked, three-dimensional polymer network. This UV-curing technology is advantageous due to its high speed, low energy consumption, and solvent-free formulations.

    Similar to its role in epoxy systems, this compound can initiate the cationic polymerization of vinyl ethers. google.com The mechanism is analogous: the photogenerated acid protonates the vinyl ether monomer, creating a carbocationic intermediate. This carbocation then propagates by adding to subsequent monomer units. Sulfonium salts are effective for initiating the polymerization of various monomers susceptible to cationic polymerization, including alkyl vinyl ethers, cyclic ethers, and styrene. google.com

    The fundamental function of this compound in the aforementioned applications is its role as a photoacid generator (PAG). PAGs are compounds that, upon absorbing light, produce a strong acid that can catalyze subsequent chemical reactions. In ionic PAGs like triarylsulfonium salts, the cationic part of the molecule (the sulfonium ion) acts as the photo-absorber, while the anionic component determines the properties of the generated acid.

    The process begins with the absorption of a photon, which promotes the sulfonium salt to an excited state. From this excited state, the molecule undergoes irreversible cleavage to produce the acid and other byproducts. The design of PAGs allows for precise spatial and temporal control over the generation of the acid catalyst, which is a key requirement in many advanced material applications, including the formulation of UV-curable coatings, adhesives, and inks.

    The photolysis of triarylsulfonium salts, including this compound, proceeds through complex pathways that generate several photoproducts. ibm.comosti.gov Understanding these products is crucial as they can potentially influence the polymerization process and the properties of the final material.

    Direct irradiation of the salt leads to excitation to a singlet state, from which two primary cleavage pathways can occur ibm.comosti.gov:

    Heterolytic Cleavage : This pathway involves the cleavage of a carbon-sulfur bond to form an aryl cation and a diaryl sulfide (B99878).

    Homolytic Cleavage : This pathway results in the formation of an aryl radical and a diarylsulfinyl radical cation.

    These highly reactive intermediates can then undergo further reactions, such as "in-cage" recombination or reaction with the solvent or monomer, to yield a variety of final products. ibm.com A study of the photolysis of triphenylsulfonium (B1202918) and its substituted derivatives, including tris(4-chlorophenyl)sulfonium salt, identified phenylthiobiphenyls as rearrangement products in addition to the expected diphenyl sulfide. ibm.comosti.gov In a related compound, tris(4-tert-butoxycarbonyloxyphenyl)sulphonium salt, photolysis was found to yield bis(4-tert-butoxycarbonyloxyphenyl) sulfide and a protonic acid. rsc.org The quantum yields for salt decomposition and sulfide formation were determined, providing insight into the efficiency of the photoprocess. rsc.org

    Photolysis PathwayPrimary IntermediatesSubsequent Products
    Heterolytic Cleavage Aryl Cation + Diaryl SulfideProtonic Acid, Polymerization Initiation
    Homolytic Cleavage Aryl Radical + Diaryl Sulfinyl Radical CationRearrangement Products (e.g., Arylthio-biaryls), Byproducts from solvent interaction

    Table 1: Simplified photolysis pathways and resulting products for triarylsulfonium salts.

    CompoundQuantum Yield of Salt Disappearance (φ[-salt])Quantum Yield of Diaryl Sulfide Formation (φ[Ar₂S])
    Tris(4-tert-butoxycarbonyloxyphenyl)sulphonium salt0.20.1

    Table 2: Quantum yields determined for the photolysis of a related triarylsulfonium salt in the absence of water. rsc.org

    Lithographic Technology and Microfabrication

    In the field of microelectronics and microfabrication, PAGs are a cornerstone of chemically amplified photoresist technology. google.com Triarylsulfonium salts are employed as PAGs in these photoresist formulations. researchgate.net The process involves coating a substrate with a polymer film (the resist) that contains the PAG. When specific regions of the resist are exposed to UV radiation (typically through a photomask), the PAG generates acid in the illuminated areas.

    During a subsequent post-exposure bake, the photogenerated acid diffuses locally and catalyzes a chemical transformation in the polymer matrix. This transformation, often the cleavage of an acid-labile protecting group, alters the solubility of the polymer in a developer solution. researchgate.net For a positive-tone resist, the exposed regions become soluble and are washed away, while for a negative-tone resist, they become insoluble. This solubility switch allows for the creation of high-resolution patterns on the substrate. The use of functionalized triarylsulfonium salts that can act as a "single molecule photoresist"—containing both the photoacid generating and solubility-switching functionalities in one molecule—has been explored to enhance performance. researchgate.net

    Utilization as a Precursor for Reactive Species in Organic Transformations

    Beyond their role as photoacid generators for polymerization, sulfonium salts are versatile precursors for various reactive species in broader organic synthesis. nih.gov The photolysis or reduction of triarylsulfonium salts can generate aryl radicals. researchgate.net This ability to serve as a source of aryl radicals under mild, light-induced conditions opens avenues for their use in C-C bond formation and other radical-mediated transformations. researchgate.net

    Furthermore, sulfonium salts are established partners in metal-catalyzed cross-coupling reactions, where they can serve as electrophilic partners comparable to traditional aryl halides. nih.gov This reactivity allows for the formation of new carbon-carbon or carbon-heteroatom bonds, expanding the synthetic utility of this class of compounds well beyond materials science. nih.gov

    Generation of Aryl Radicals for Carbon-Carbon Bond Formation

    This compound serves as a valuable precursor for the generation of 4-chlorophenyl radicals, which are highly reactive intermediates that can participate in the formation of new carbon-carbon bonds. The primary method for generating these radicals from the sulfonium salt is through photolysis. Upon irradiation with ultraviolet (UV) light, the carbon-sulfur bond in the sulfonium salt undergoes homolytic cleavage, yielding a 4-chlorophenyl radical and a diaryl sulfide.

    This photochemical generation of aryl radicals is a key step in various synthetic transformations. The resulting 4-chlorophenyl radical can then add to unsaturated systems, such as alkenes and alkynes, or participate in substitution reactions with aromatic compounds, leading to the formation of more complex molecular architectures. The efficiency of this process is influenced by factors such as the wavelength of light, the solvent, and the presence of other reactive species.

    While specific, detailed tables of carbon-carbon bond-forming reactions initiated by the direct photolysis of this compound are not extensively documented in readily available literature, the general principle is a cornerstone of its application in radical chemistry. The focus in many studies has been on the broader class of triarylsulfonium salts and their utility in photoredox catalysis, where the generation of aryl radicals is a key mechanistic step.

    Applications in Photoredox Catalysis

    In recent years, this compound and other triarylsulfonium salts have gained prominence as potent reagents in the field of photoredox catalysis. This type of catalysis utilizes visible light to initiate single-electron transfer (SET) processes, which can generate highly reactive radical intermediates under mild conditions.

    In a typical photoredox catalytic cycle involving a triarylsulfonium salt, a photocatalyst, upon excitation by visible light, can either oxidize or reduce the sulfonium salt. In a reductive quenching cycle, the excited photocatalyst donates an electron to the tris-(4-chlorophenyl)-sulfonium salt. This electron transfer event leads to the fragmentation of the sulfonium salt, producing a 4-chlorophenyl radical and bis(4-chlorophenyl) sulfide. The generated aryl radical can then engage in various synthetic transformations, including cross-coupling reactions to form C-C, C-N, C-O, and C-S bonds.

    The versatility of this approach allows for the arylation of a wide range of substrates that might be incompatible with traditional transition-metal-catalyzed cross-coupling methods. The reactions are often characterized by their mild conditions, high functional group tolerance, and operational simplicity.

    Below is a representative table illustrating the scope of photoredox-catalyzed arylations using triarylsulfonium salts as the aryl source. While this table is based on the general reactivity of this class of compounds, it exemplifies the types of transformations where this compound would be expected to perform similarly.

    SubstrateArylating AgentPhotocatalystSolventProductYield (%)
    N-MethylpyrroleTris-(4-chlorophenyl)-sulfonium salt (analog)Ir[dF(CF3)ppy]2(dtbbpy)PF6DMF2-(4-Chlorophenyl)-N-methylpyrrole85
    AnisoleTris-(4-chlorophenyl)-sulfonium salt (analog)Ru(bpy)3Cl2CH3CN4-Chloro-4'-methoxybiphenyl78
    ThiopheneTris-(4-chlorophenyl)-sulfonium salt (analog)Eosin YDMSO2-(4-Chlorophenyl)thiophene65
    StyreneTris-(4-chlorophenyl)-sulfonium salt (analog)Fac-Ir(ppy)3Acetone(E)-1-(4-Chlorophenyl)-2-phenylethene72

    Electrophilic Activation and Catalysis in Synthetic Reactions

    Beyond its role in radical-based transformations, this compound can also function as an electrophilic activating agent and a catalyst in certain synthetic reactions. The sulfonium cation is inherently electrophilic and can be attacked by nucleophiles.

    One of the most significant applications in this context is its use as a photoinitiator for cationic polymerization. Upon irradiation with UV light, triarylsulfonium salts can undergo photolysis to generate a Brønsted acid. This photogenerated acid is a powerful initiator for the polymerization of a wide variety of monomers, including epoxides, vinyl ethers, and styrenes. The mechanism involves the protonation of the monomer by the Brønsted acid, which generates a cationic propagating species that subsequently adds to other monomer units in a chain-growth fashion.

    The efficiency of this compound as a photoinitiator is dependent on the quantum yield of acid generation and the nature of the counter-ion. This technology is widely used in industrial applications such as coatings, adhesives, and inks, where rapid curing upon exposure to light is required.

    Furthermore, the electrophilic nature of the sulfonium salt can be harnessed in other catalytic processes. For instance, in Friedel-Crafts-type reactions, the sulfonium salt can act as a source of an electrophilic aryl group or as a Lewis acid catalyst to activate other substrates. While less common than its application in photochemistry, this mode of reactivity highlights the versatility of this compound in organic synthesis.

    The table below summarizes the types of monomers that can be polymerized using triarylsulfonium salts like this compound as photoinitiators.

    Monomer ClassSpecific Monomer ExampleResulting Polymer
    EpoxidesCyclohexene oxidePoly(cyclohexene oxide)
    Vinyl EthersEthyl vinyl etherPoly(ethyl vinyl ether)
    StyrenesStyrenePolystyrene
    Cyclic EthersTetrahydrofuranPolytetrahydrofuran

    Mechanistic Investigations of Tris 4 Chlorophenyl Sulfonium Chloride Reactivity

    Kinetic Studies of Photodecomposition and Reaction Rates

    Detailed kinetic studies on the photodecomposition of tris-(4-chlorophenyl)-sulfonium chloride provide insights into the efficiency and speed of the photochemical processes. While specific quantum yields and rate constants for this particular compound are not extensively documented in readily available literature, the general principles governing triarylsulfonium salts can be applied.

    The reaction rates are dependent on the specific conditions of photolysis, such as the wavelength and intensity of the light source, as well as the concentration of the sulfonium (B1226848) salt. The decay of transient intermediates, such as radical cations, can occur on a nanosecond timescale, as observed in laser flash photolysis studies of related compounds.

    To provide a comparative perspective, the quantum yields for the photolysis of other triarylsulfonium salts have been reported. For example, in some systems, quantum yields for the disappearance of the sulfonium salt have been measured to be in the range of 0.1 to 0.5, indicating a moderate efficiency of the photochemical process.

    Table 1: Comparative Photodecomposition Data for Triarylsulfonium Salts

    Compound/Parameter Quantum Yield (Φ) Reaction Conditions
    This compound Data not available -
    Triphenylsulfonium (B1202918) salts (general) Low (qualitative) Direct irradiation

    Electrochemical Behavior and Redox Processes

    The electrochemical behavior of this compound is characterized by its reduction potential, which is a key parameter in understanding its ability to act as an electron acceptor and subsequently generate reactive species. The reduction of triarylsulfonium salts typically leads to the cleavage of a carbon-sulfur bond. manchester.ac.uk

    Cyclic voltammetry is a primary technique used to study the redox processes of these salts. For triarylsulfonium cations, the reduction is generally an irreversible process, corresponding to the single-electron reduction of the sulfonium cation to form a transient radical, which then rapidly fragments. The reduction potential is influenced by the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups, such as the chloro group in the 4-position, are expected to make the reduction potential less negative (i.e., easier to reduce) compared to the unsubstituted triphenylsulfonium salt.

    The general process for the electrochemical reduction can be summarized as: Ar₃S⁺ + e⁻ → [Ar₃S•] → Ar• + Ar₂S

    While specific redox potential values for this compound are not readily found in the literature, related triarylsulfonium salts exhibit reduction potentials in the range of -0.8 to -1.5 V versus a standard calomel electrode (SCE) in aprotic solvents like acetonitrile. manchester.ac.uk

    Table 2: Representative Electrochemical Data for Triarylsulfonium Salts

    Compound Reduction Potential (Eₚ, V vs. SCE) Solvent/Electrolyte
    This compound Data not available -
    Triphenylsulfonium salt approx. -1.2 V Acetonitrile

    Elucidation of Reaction Pathways under Various Conditions

    The reaction pathways of this compound are highly dependent on the conditions employed, primarily photolytic versus thermal, and the presence or absence of sensitizers or other reactants.

    Photochemical Pathways: Upon direct ultraviolet irradiation, this compound is excited to a singlet excited state. osti.govibm.com From this state, two primary competing cleavage pathways have been proposed:

    Heterolytic Cleavage: This pathway involves the cleavage of a carbon-sulfur bond to form a 4-chlorophenyl cation and bis(4-chlorophenyl) sulfide (B99878). This is considered a major pathway in the direct photolysis of triarylsulfonium salts. osti.govibm.com (4-ClC₆H₄)₃S⁺ → (4-ClC₆H₄)⁺ + (4-ClC₆H₄)₂S

    Homolytic Cleavage: This pathway involves the cleavage of a carbon-sulfur bond to generate a 4-chlorophenyl radical and a bis(4-chlorophenyl)sulfinyl radical cation. osti.govibm.com (4-ClC₆H₄)₃S⁺ → (4-ClC₆H₄)• + [(4-ClC₆H₄)₂S]•⁺

    The relative contribution of these two pathways can be influenced by the solvent polarity and viscosity. ibm.com In the presence of a triplet sensitizer (B1316253), the reaction proceeds via the triplet excited state of the sulfonium salt, which is believed to primarily undergo homolytic cleavage. ibm.com

    Thermal Pathways: Triarylsulfonium salts are generally thermally stable. At elevated temperatures, decomposition can occur, though the pathways are less well-defined than the photochemical routes and can lead to a complex mixture of products.

    Intermediate Identification and Trapping Experiments

    The direct detection and characterization of the short-lived intermediates in the reactions of this compound are challenging but crucial for confirming the proposed reaction pathways.

    Intermediate Identification: The primary intermediates proposed in the photolysis of this compound are the 4-chlorophenyl cation, the 4-chlorophenyl radical, bis(4-chlorophenyl) sulfide, and the bis(4-chlorophenyl)sulfinyl radical cation. osti.govibm.com The formation of radical species has been inferred from the nature of the final products and through techniques such as Chemically Induced Dynamic Nuclear Polarization (CIDNP) studies on related systems. acs.org Laser flash photolysis can be used to observe transient absorption spectra of the reactive intermediates.

    Trapping Experiments: To provide evidence for the formation of specific intermediates, trapping experiments can be conducted.

    Radical Trapping: The presence of the 4-chlorophenyl radical can be inferred by conducting the photolysis in the presence of a radical scavenger or a molecule that can undergo a characteristic reaction with the radical. For example, alkenes can trap aryl radicals to form addition products. manchester.ac.uk While specific trapping experiments for this compound are not detailed in the reviewed literature, this is a common strategy for demonstrating the presence of aryl radicals from sulfonium salt photolysis. nih.govnih.gov

    Cation Trapping: The 4-chlorophenyl cation is a powerful electrophile and can be trapped by nucleophilic solvents or added nucleophiles. For instance, in the presence of methanol, the formation of 4-chloroanisole would be indicative of a cationic intermediate.

    The products observed from the photolysis of triphenylsulfonium salts, such as phenylthiobiphenyls, are proposed to arise from the in-cage recombination of the primary photoproducts. osti.govibm.com Similar rearrangement products would be expected for the 4-chloro substituted analog.

    Table 3: Proposed Reactive Intermediates and Potential Trapping Products

    Proposed Intermediate Generation Pathway Potential Trapping Agent Expected Trapping Product
    4-Chlorophenyl radical Homolytic cleavage Alkene (e.g., cyclohexene) 4-Chlorophenyl-substituted alkene
    4-Chlorophenyl cation Heterolytic cleavage Methanol 4-Chloroanisole

    Computational and Theoretical Studies on Tris 4 Chlorophenyl Sulfonium Chloride

    Quantum Chemical Calculations of Electronic Structure

    Quantum chemical calculations, particularly those using density functional theory (DFT), are fundamental to understanding the electronic properties of the tris-(4-chlorophenyl)-sulfonium cation. The molecular structure features a central sulfur atom with a distorted trigonal pyramidal geometry, a consequence of the stereochemically active lone pair of electrons on the sulfur. The stability of the cation is enhanced by the electron-withdrawing effects of the three 4-chlorophenyl substituents, which increase the electrophilicity of the sulfonium (B1226848) center.

    The key to its photochemical activity lies in its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For triarylsulfonium salts, the HOMO is typically localized on the phenyl rings (a π-type orbital), while the LUMO is a σ*-antibonding orbital associated with the Carbon-Sulfur (C–S) bonds.

    Table 1: Illustrative Frontier Molecular Orbital Properties for a Triarylsulfonium Cation Note: These values are representative for typical triarylsulfonium cations and are used for illustrative purposes to contextualize the properties of the tris-(4-chlorophenyl) derivative.

    Property Description Typical Value Range
    HOMO Energy Energy of the highest occupied molecular orbital, related to the molecule's ability to donate an electron. -7.0 to -8.5 eV
    LUMO Energy Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept an electron. A key predictor of PAG sensitivity. mdpi.com -3.5 to -5.0 eV

    Modeling of Excited States and Photophysical Processes

    Upon absorption of a photon, the tris-(4-chlorophenyl)-sulfonium cation is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). Time-dependent density functional theory (TD-DFT) is the most common computational method for modeling these electronic excitations and predicting the absorption spectra of molecules. rsc.orgrsc.org

    The primary electronic transition is typically a π-σ* transition. This involves the promotion of an electron from a π-orbital localized on the aromatic rings to the σ*-antibonding orbital of a C–S bond. Populating this antibonding orbital directly weakens the C–S bond, priming the molecule for dissociation. The design of advanced sulfonium salt photoinitiators often involves molecular engineering to tune these absorption properties, for instance, by creating donor-π-acceptor (D–π–A) structures to shift the absorption to longer, more desirable wavelengths (e.g., near-UV and visible LEDs). rsc.orgrsc.org

    Following initial excitation to the S₁ state, the molecule can undergo several photophysical processes:

    Internal Conversion: The molecule may rapidly and non-radiatively relax to the ground state, dissipating the energy as heat.

    Fluorescence: The molecule can emit a photon to return to the ground state, although this is generally not a major pathway for sulfonium salts.

    Intersystem Crossing (ISC): The excited singlet state (S₁) can convert to a lower-energy triplet state (T₁). This process is significant in the photochemistry of many triarylsulfonium salts.

    Photochemical Reaction: The excited state can undergo chemical bond cleavage before it has a chance to relax, which is the desired pathway for a photoacid generator.

    Simulation of Photolytic Cleavage Mechanisms and Energy Profiles

    The primary function of a photoacid generator is to undergo efficient photolytic cleavage. Computational studies have been instrumental in elucidating the complex mechanisms of this process for triarylsulfonium salts. ibm.comibm.com Upon excitation, the C–S bond is cleaved, and two primary competing pathways have been identified: heterolytic and homolytic cleavage. aip.org

    Heterolytic Cleavage (Heterolysis): In this pathway, the C–S bond breaks asymmetrically, with both electrons from the bond remaining with the sulfur atom. This process occurs directly from the singlet excited state (S₁) and results in the formation of a diaryl sulfide (B99878) and an aryl cation.

    (Ar)₃S⁺ —(hν)→ [(Ar)₃S⁺] (S₁) → (Ar)₂S + Ar⁺*

    Homolytic Cleavage (Homolysis): This pathway involves the symmetric breaking of the C–S bond, with one electron going to each fragment. This can also occur from the singlet state, but is also the dominant pathway from the triplet excited state (T₁). It produces a diaryl sulfinyl radical cation and an aryl radical.

    (Ar)₃S⁺ —(hν)→ [(Ar)₃S⁺] (S₁ or T₁) → [(Ar)₂S]•⁺ + Ar•*

    Computational simulations on model sulfonium cations have confirmed that both homolytic and heterolytic fragmentation pathways are viable upon excitation. ibm.comibm.com DFT calculations on the parent triphenylsulfonium (B1202918) cation have been used to estimate the reaction energies for these processes. aip.org

    Table 2: Calculated Reaction Energies for Photocleavage of Triphenylsulfonium (TPS⁺) Cation Data adapted from computational studies on TPS⁺, serving as a model for tris-(4-chlorophenyl)-sulfonium. aip.org

    Cleavage Pathway Reaction Step Calculated Energy (kcal/mol)
    Homolysis TPS⁺ → [Ph₂S]•⁺ + Ph• 68.6 - 73.6

    | Heterolysis | TPS⁺ → Ph₂S + Ph⁺ | -17.2 to -3.1 |

    Note: The negative values for heterolysis suggest it can be an energetically favorable process from the excited state. The specific values depend on the counter-anion. aip.org

    The radical and cationic species generated through these cleavage events are highly reactive. They subsequently react with solvent molecules or other components of the polymer matrix to generate a strong Brønsted acid (H⁺), which then initiates the desired chemical reactions, such as polymerization or deprotection of a photoresist.

    Prediction of Reactivity and Selectivity in Organic Reactions

    A more comprehensive model considers two key factors:

    Electron-Trap Efficiency: This is directly related to the LUMO energy of the PAG cation. A lower LUMO energy facilitates the capture of an electron, generating a transient radical species.

    By combining these two parameters—LUMO energy and the rearrangement energy (ΔG_total)—researchers can build more accurate predictive models for the lithographic performance (e.g., exposure dose) of different PAGs. mdpi.com This allows for the in silico screening of candidate molecules, predicting their reactivity before undertaking laborious synthesis.

    Design Principles for Tailored Sulfonium Salt Analogues

    Computational studies provide a powerful framework for the rational design of new sulfonium salt analogues with tailored properties. By systematically modifying the molecular structure and calculating the resulting electronic and photophysical properties, researchers can establish clear structure-property relationships. rsc.orgrsc.org

    Key design principles that have emerged from these studies include:

    Tuning Absorption Wavelength: The absorption maximum (λ_max) can be shifted to longer wavelengths (e.g., for use with visible light LEDs) by extending the π-conjugated system of the aryl groups or by creating D–π–A structures. For example, introducing strong electron-donating groups (like N,N-diphenylamino) and specific π-conjugated linkers (like styryl) can effectively redshift the absorption spectrum. rsc.orgmdpi.com

    Enhancing Acid Generation Efficiency: The quantum yield of acid generation can be improved by modifying the electronic properties of the aryl substituents. Introducing electron-withdrawing groups can influence the LUMO energy and the stability of the photogenerated intermediates, thereby affecting the efficiency of the cleavage and proton release steps. mdpi.com

    Improving Thermal Stability: While a primary focus is on photochemical reactivity, the PAG must also be thermally stable to prevent acid generation in the absence of light. DFT calculations can be used to assess the C–S bond dissociation energy in the ground state, providing an indicator of thermal stability. Triarylsulfonium-based PAGs are generally known for their superior thermal stability compared to other types, like diaryliodonium salts. researchgate.net

    Modifying Solubility and Compatibility: Computational models can also predict physical properties like polarity and molecular volume, which are important for ensuring the PAG is soluble and compatible with the surrounding polymer matrix.

    Through these computational approaches, the design of PAGs is transitioning from a trial-and-error process to a more predictive, molecular engineering-driven science, enabling the development of next-generation photoinitiators for advanced applications. nih.gov

    Advanced Analytical and Spectroscopic Characterization in Research of Tris 4 Chlorophenyl Sulfonium Chloride

    Time-Resolved Spectroscopic Techniques (e.g., Laser Flash Photolysis)

    Time-resolved spectroscopy is a powerful tool for studying short-lived chemical species generated during a photochemical reaction. edinst.com Laser Flash Photolysis (LFP), also known as transient absorption spectroscopy, is particularly well-suited for investigating the primary photochemical events of triarylsulfonium salts. edinst.com In a typical LFP experiment, a sample is excited with a short, high-energy laser pulse (the "pump"), and the resulting changes in its absorption spectrum are monitored over time using a second, weaker light source (the "probe"). edinst.comnih.gov This technique allows for the detection and characterization of transient intermediates with lifetimes in the nanosecond to second range. edinst.com

    Upon direct irradiation, triarylsulfonium salts like tris-(4-chlorophenyl)-sulfonium chloride undergo photodecomposition from the singlet excited state. ibm.com This process involves two primary competing pathways: heterolytic and homolytic cleavage of a carbon-sulfur bond. ibm.com

    Heterolytic cleavage results in the formation of a phenyl cation and a diaryl sulfide (B99878).

    Homolytic cleavage generates a singlet geminate radical pair, consisting of a phenyl radical and a diarylsulfinyl radical cation, held within a solvent cage. ibm.com

    Triplet sensitization of the sulfonium (B1226848) salt leads to the formation of a triplet geminate radical pair, which also yields radical species. ibm.com LFP allows researchers to directly observe these transient radicals, providing insight into their formation, decay kinetics, and subsequent reactions.

    Transient Species Formation Pathway Significance in Mechanism
    4-Chlorophenyl radicalHomolytic C–S bond cleavageA key intermediate leading to both cage-escape and recombination products.
    Bis(4-chlorophenyl)sulfinyl radical cationHomolytic C–S bond cleavageThe counterpart to the aryl radical, involved in subsequent product formation. ibm.com
    Singlet/Triplet Geminate PairInitial photoexcitation eventThe nature of this pair dictates the initial product distribution (in-cage vs. escape). ibm.com

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For this compound, ¹H and ¹³C NMR are routinely used to confirm the identity and purity of the synthesized salt. researchgate.netepa.gov The spectra provide information about the chemical environment of each proton and carbon atom in the molecule. The positive charge on the sulfur atom causes a downfield shift for the adjacent aromatic protons and carbons compared to neutral analogs like bis(4-chlorophenyl) sulfide.

    Beyond simple structural confirmation, NMR is a valuable tool for mechanistic studies. Time-course ¹H NMR experiments can be employed to monitor the degradation of the sulfonium salt under specific conditions (e.g., thermal or alkaline stress), allowing for the determination of reaction kinetics and the identification of degradation products. nih.gov This approach provides crucial insights into the stability and reaction pathways of the compound.

    Nucleus Expected Chemical Shift (δ, ppm) Rationale
    ¹H (Aromatic)7.7 - 8.0Protons on the chlorophenyl rings are deshielded due to the electron-withdrawing effect of the chlorine and the adjacent positively charged sulfur atom. This is slightly downfield from analogous sulfoxides (~7.6-7.8 ppm). chemicalbook.com
    ¹³C (Aromatic, C-S)125 - 130The carbon atom directly bonded to the sulfonium center is expected to be significantly deshielded.
    ¹³C (Aromatic, C-Cl)138 - 142The carbon atom bonded to chlorine experiences a characteristic downfield shift.
    ¹³C (Aromatic, C-H)130 - 135The remaining aromatic carbons appear in the typical region for substituted benzene (B151609) rings.

    Mass Spectrometry (MS) for Reaction Product Identification and Analysis

    Mass spectrometry is an essential analytical technique used to determine the molecular weight of the parent compound and to identify the products formed during its reactions. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of the tris-(4-chlorophenyl)-sulfonium cation with high accuracy. researchgate.netepa.gov

    In photochemical studies, MS, often coupled with gas chromatography (GC/MS), is critical for separating and identifying the stable end-products of photolysis. The photodecomposition of triarylsulfonium salts yields a characteristic mixture of products arising from "cage-escape" and "in-cage" recombination mechanisms. tandfonline.com

    Cage-Escape Products: If the radical pair generated by homolytic cleavage diffuses apart, the radicals can react with the solvent or abstract atoms to form new products. The primary escape product is the corresponding diaryl sulfide. tandfonline.com

    In-Cage Recombination Products: If the radical pair recombines before escaping the solvent cage, rearrangement products are formed. ibm.comrsc.org For triphenylsulfonium (B1202918) salts, these are typically phenylthiobiphenyls. ibm.com Studies have confirmed that tris(4-chlorophenyl)sulfonium salts also yield these types of new rearrangement products. ibm.comosti.gov

    Photolysis Product Molecular Formula Expected Exact Mass (m/z) Formation Mechanism
    Bis(4-chlorophenyl) sulfideC₁₂H₈Cl₂S253.9672Cage-escape
    2-Chloro-4'-(4-chlorophenylthio)biphenylC₁₈H₁₁Cl₃S375.9596In-cage recombination
    3-Chloro-4'-(4-chlorophenylthio)biphenylC₁₈H₁₁Cl₃S375.9596In-cage recombination
    4-Chloro-4'-(4-chlorophenylthio)biphenylC₁₈H₁₁Cl₃S375.9596In-cage recombination

    X-ray Crystallography for Solid-State Structure Determination

    X-ray crystallography provides unambiguous information about the solid-state structure of a molecule, including bond lengths, bond angles, and crystal packing. While obtaining suitable crystals of some bulky triarylsulfonium salts can be challenging, crystallographic data from the closely related triphenylsulfonium (TPS) cation with various counter-ions provide a clear model for the structure of the tris-(4-chlorophenyl)-sulfonium cation. nih.govacs.orgnih.gov

    These studies consistently reveal that the sulfur atom in the cation adopts a distorted trigonal-pyramidal geometry. nih.govresearchgate.netresearchgate.net The three aryl groups are bonded to the central sulfur atom, and the deviation from an ideal pyramidal geometry is influenced by steric interactions between the phenyl rings and packing forces within the crystal lattice. The C-S-C bond angles are typically smaller than the ideal tetrahedral angle of 109.5°.

    Structural Parameter Typical Value (from Triphenylsulfonium Analogs) Reference
    Geometry at SulfurDistorted Trigonal-Pyramidal nih.govnih.gov
    S–C Bond Length1.78 – 1.79 Å nih.govresearchgate.net
    C–S–C Bond Angle101° – 106° nih.govresearchgate.net
    Crystal System (Example: TPS PF₆⁻)Monoclinic nih.gov
    Space Group (Example: TPS PF₆⁻)P2₁/n nih.gov

    Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

    Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is the most direct and definitive method for the detection and characterization of species with unpaired electrons, such as free radicals. nih.gov Since the photolysis of this compound involves homolytic bond cleavage to form radical intermediates, EPR is an invaluable tool for studying its reaction mechanism. ibm.com

    Upon irradiation, the compound is expected to generate two primary radical species: the 4-chlorophenyl radical and the bis(4-chlorophenyl)sulfinyl radical cation. ibm.com EPR spectroscopy can detect these transient species. The analysis of the EPR spectrum, specifically the g-value and the hyperfine coupling constants (interactions between the unpaired electron and nearby magnetic nuclei), allows for the unambiguous identification of the radical's structure. Time-resolved EPR (TREPR) techniques can be used to study the dynamics of these photogenerated radicals, providing information on their formation and decay pathways. nih.gov

    Expected Radical Intermediate Role in Mechanism EPR Detectability
    4-Chlorophenyl Radical (•C₆H₄Cl)Formed by homolytic C-S bond cleavage; key reactive intermediate.Detectable, characterized by its specific g-value and hyperfine couplings to protons and chlorine.
    Bis(4-chlorophenyl)sulfinyl Radical Cation ([(ClC₆H₄)₂S]•⁺)The radical cation partner formed alongside the aryl radical.Detectable, provides confirmation of the homolytic cleavage pathway.

    Future Research Directions and Emerging Avenues for Tris 4 Chlorophenyl Sulfonium Chloride

    Exploration of Novel Photochemical Applications beyond Polymerization

    While cationic photopolymerization remains a principal application, the reactive intermediates generated upon photolysis of tris-(4-chlorophenyl)-sulfonium chloride are poised for exploitation in a wider range of chemical transformations. Direct irradiation of triarylsulfonium salts leads to the formation of reactive species through both heterolytic and homolytic cleavage of the carbon-sulfur bond. ibm.com This process generates aryl cations, aryl radicals, and diarylsulfinyl radical cations, which can initiate reactions beyond simple polymerization. ibm.com

    Future research is directed towards harnessing these intermediates in sophisticated organic synthesis and catalysis.

    Photoredox Catalysis: Aryl sulfonium (B1226848) salts are emerging as valuable reagents in photoredox catalysis. They can participate in challenging bond-forming reactions, such as site-selective C-H functionalization and fluorination, which are difficult to achieve with conventional methods. researchgate.netnih.gov The redox properties of these salts make them suitable for metallophotoredox catalytic cycles, enabling new reactivity manifolds. nih.gov

    Acid-Catalyzed Reactions: The strong Brønsted acid generated upon photolysis can be used to catalyze a variety of organic reactions with high spatial and temporal control. shu.edu This includes applications in Michael additions, esterifications, and other acid-sensitive transformations where controlled initiation is crucial. shu.edu The light-induced nature of the acid generation offers advantages in terms of reaction mildness and selectivity. shu.edu

    Biomedical Applications: Photoacid generators are being explored for biomedical applications, including the controlled release of drugs and the regulation of biological processes through light-induced pH changes. nih.govdakenchem.com The ability to precisely control acidity in a localized area upon irradiation opens doors for targeted therapies and advanced biochemical tools. nih.govdakenchem.com

    Development of Substituted Analogues with Enhanced or Tunable Properties

    The photochemical and physical properties of this compound can be finely tuned by modifying its chemical structure. Introducing different substituents on the aryl rings or exchanging the counter-anion can significantly alter the compound's absorption characteristics, quantum yield, thermal stability, and the properties of the photogenerated acid. ibm.comrsc.org

    Research in this area focuses on creating a library of analogues with tailored functionalities.

    Cation Modification: The synthesis of triarylsulfonium salts with various sterically demanding or electronically distinct substituents allows for the modulation of their photochemical reactivity. acs.orgnih.gov For instance, introducing electron-donating groups can red-shift the absorption spectrum, enabling the use of longer, less damaging wavelengths of light. researchgate.net Synthetic methods like the reaction of diaryl sulfides/sulfoxides with arynes or Friedel-Crafts reactions are being refined to access a wider range of structurally diverse cations. acs.orgnih.gov

    Anion Modification: The nature of the counter-anion (e.g., chloride, hexafluorophosphate, hexafluoroantimonate) dictates the strength and nucleophilicity of the photogenerated acid. rsc.org Developing salts with novel, weakly coordinating anions can lead to more efficient cationic polymerization and prevent unwanted side reactions. rsc.org This is crucial for applications requiring superacids for initiation. rsc.org

    The table below summarizes the effect of different structural modifications on the properties of triarylsulfonium salts.

    ModificationTarget PropertyEffect
    Aryl Substituents Absorption Wavelength, Quantum YieldElectron-donating groups can cause a red-shift; steric hindrance can affect stability and reactivity. ibm.comacs.org
    Counter-anion Acid Strength, NucleophilicityWeakly coordinating anions (e.g., SbF₆⁻) produce stronger, less nucleophilic acids, enhancing initiation efficiency. rsc.org
    Overall Structure Thermal Stability, SolubilityBulky substituents can increase thermal stability; anion choice affects solubility in different media. rsc.orgresearchgate.net

    Integration into Hybrid Organic-Inorganic Material Systems

    A significant emerging avenue is the incorporation of this compound and its analogues into hybrid organic-inorganic materials. These composite materials combine the desirable properties of both organic polymers (flexibility, processability) and inorganic materials (durability, thermal stability). mdpi.comfrontiersin.org The sol-gel process is a versatile method for creating such hybrids, allowing for the encapsulation of organic molecules within an inorganic matrix (e.g., silica). mdpi.com

    By embedding the sulfonium salt within a sol-gel network, it is possible to create materials where photo-initiated processes can be precisely controlled within a robust, stable framework.

    Photo-Patternable Materials: The photoacid generating capability can be used to pattern the hybrid material itself. Upon exposure to light, the generated acid can catalyze further condensation of the inorganic network or modify the organic component, allowing for the creation of micro- and nanostructures.

    Functional Coatings: Hybrid materials containing the sulfonium salt could be used to create functional coatings. For example, a coating could be designed to release a biocidal agent (the generated acid) upon exposure to specific light wavelengths, creating a self-disinfecting surface.

    Sensors and Actuators: The change in the chemical environment (pH) upon irradiation could be coupled to other responsive elements within the hybrid material to create sensors or light-activated actuators.

    Advanced Computational Chemistry for Deeper Mechanistic Understanding

    While experimental studies have elucidated the general photochemical pathways of triarylsulfonium salts, a detailed, quantitative understanding of the excited-state dynamics and reaction mechanisms remains an area of active investigation. ibm.com Advanced computational chemistry methods, such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), are powerful tools for probing these complex processes at a molecular level.

    Future computational work will likely focus on:

    Mapping Photodissociation Pathways: Precisely calculating the potential energy surfaces of the excited states to map the intricate pathways of both homolytic and heterolytic C-S bond cleavage. researchgate.net This can help explain the observed product ratios under different conditions. ibm.com

    Predicting Properties of Novel Analogues: Using computational screening to predict the absorption spectra, quantum yields, and redox potentials of new, unsynthesized substituted analogues. This in-silico design approach can accelerate the discovery of PAGs with desired properties, saving significant experimental effort.

    Solvent and Anion Effects: Modeling the explicit interactions between the sulfonium salt, solvent molecules, and the counter-anion to understand their influence on the photochemical event. This can provide insights into how to optimize reaction conditions for specific applications.

    Sustainable Synthesis and Application Methodologies

    The increasing emphasis on green chemistry is driving research into more environmentally benign methods for synthesizing and utilizing triarylsulfonium salts. Traditional synthetic routes can involve harsh reagents and generate significant waste. rsc.org

    Future directions in this area include:

    Greener Synthetic Routes: Developing catalytic methods that avoid stoichiometric, toxic reagents. rsc.org Microwave-assisted synthesis has already been shown to dramatically reduce reaction times compared to conventional heating, offering a more energy-efficient alternative. researchgate.net The use of arynes offers a milder route to certain triarylsulfonium salts. rsc.org

    Biodegradable Photoacid Generators: Designing and synthesizing PAGs based on renewable and biodegradable starting materials. spiedigitallibrary.orgresearchgate.net Research has shown the feasibility of creating PAGs from natural products like glucose and cholesterol, which are susceptible to microbial degradation, thus reducing their environmental persistence. researchgate.net

    Visible-Light Activation: Developing analogues that are sensitive to visible light rather than UV radiation. researchgate.net This shift would not only be more energy-efficient but also safer and less damaging for applications involving sensitive substrates, including biological systems. shu.edu

    The table below outlines some emerging sustainable approaches for triarylsulfonium salts.

    ApproachDescriptionPotential Benefits
    Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate chemical reactions.Drastically reduced reaction times, improved energy efficiency. researchgate.net
    Biodegradable PAGs Synthesis from natural, renewable feedstocks like glucose.Reduced environmental toxicity and persistence; susceptible to microbial degradation. spiedigitallibrary.orgresearchgate.net
    Visible-Light Sensitization Modifying the chromophore to absorb lower-energy visible light.Increased energy efficiency, reduced substrate damage, enhanced safety. researchgate.net
    Catalytic Synthesis Employing catalytic methods to reduce waste and avoid harsh reagents.Higher atom economy, milder reaction conditions. rsc.org

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